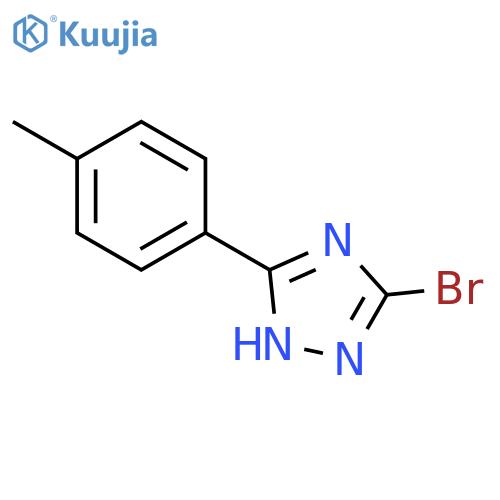Cas no 1227465-72-6 (3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole)

1227465-72-6 structure
商品名:3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
CAS番号:1227465-72-6
MF:C9H8BrN3
メガワット:238.083920478821
MDL:MFCD16556123
CID:1088170
PubChem ID:51072236
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(p-tolyl)-1H-1,2,4-triazole
- 3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole(SALTDATA: FREE)
- 5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole
- 5-Bromo-3-(p-tolyl)-1H-1,2,4-triazole
- AKOS022185639
- 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
- MFCD16556123
- EN300-31930455
- 3-bromo-5-(4-methylphenyl)-2H-1,2,4-triazole
- 1227465-72-6
- BS-37256
- G59517
- CS-0442736
- 3-bromo-5-(4-methylphenyl)-4H-1,2,4-triazole
-
- MDL: MFCD16556123
- インチ: InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
- InChIKey: RVSVRDDHPDHMBR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=NNC(=N2)Br
計算された属性
- せいみつぶんしりょう: 236.99016g/mol
- どういたいしつりょう: 236.99016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064518-250mg |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Chemenu | CM275989-1g |
3-Bromo-5-(p-tolyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 1g |
$271 | 2023-03-05 | |
| Enamine | EN300-31930455-0.05g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.05g |
$153.0 | 2023-07-06 | |
| Enamine | EN300-31930455-0.25g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.25g |
$325.0 | 2023-07-06 | |
| Enamine | EN300-24506907-5g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 5g |
$1903.0 | 2023-09-05 | |
| Enamine | EN300-31930455-2.5g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 2.5g |
$1287.0 | 2023-07-06 | |
| Enamine | EN300-24506907-0.05g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.05g |
$153.0 | 2023-09-05 | |
| Enamine | EN300-24506907-10g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 10g |
$2823.0 | 2023-09-05 | |
| abcr | AB267999-1g |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole; . |
1227465-72-6 | 1g |
€304.50 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513403-250mg |
5-Bromo-3-(p-tolyl)-1H-1,2,4-triazole |
1227465-72-6 | 98% | 250mg |
¥1296.00 | 2024-08-09 |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1227465-72-6 (3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227465-72-6)3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole

清らかである:99%
はかる:1g
価格 ($):224.0